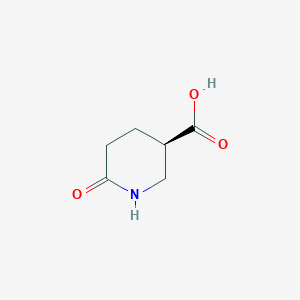

(3R)-6-Oxopiperidine-3-carboxylic acid

Descripción general

Descripción

(3R)-6-Oxopiperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. This compound features a six-membered ring containing one nitrogen atom and a carboxylic acid group at the 3-position, along with a ketone group at the 6-position. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-Oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-cyano-6-oxohexanoic acid, which undergoes cyclization to form the piperidine ring. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under elevated pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(3R)-6-Oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides.

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and further oxidized carboxylic acids .

Aplicaciones Científicas De Investigación

(3R)-6-Oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C6H9NO3 . While the search results do not provide an exhaustive list of applications for this specific compound, they do offer some insights into its potential uses and related compounds.

Scientific Research Applications

-

As an Intermediate in Synthesis :

- This compound can be used as an intermediate in the synthesis of various compounds . For example, it is related to the synthesis of 4-arylpiperidine-3-carbinols, which are useful intermediates for synthesizing pharmaceutically active compounds like paroxetine, a therapeutic agent used to treat depression and Parkinson's disease .

- A study mentions the use of a related compound, trans-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3- carboxylic acid, as an intermediate obtained through a Castagnoli–Cushman reaction . This intermediate is used in research concerning HuR interaction and the development of novel oxopiperidine-3-carboxamides with potential activity against different types of cancer .

-

Development of ERα PROTACs :

- Related compounds have applications in the development of Estrogen Receptor alpha (ERα) PROTACs (Proteolysis-Targeting Chimeric molecules). ERD-3111, a potent and orally bioavailable ERα PROTAC, effectively inhibits the in vivo growth of breast cancers with either wild-type or mutated ER in mice . These PROTACs are based on cereblon ligands and ER ligands, showing promise for treating ER+ human breast cancer .

- Activation Analysis :

Data Table

The search results provide some quantitative data regarding related compounds, which can be useful for understanding their properties and efficacy.

| Compound | Parameter | Value | Units |

|---|---|---|---|

| ERD-3111 (in mice) | Volume of distribution at steady state (Vss) | 3.2 | L/kg |

| ERD-3111 (in mice) | Clearance | 5.7 | mL/min/kg |

| ERD-3111 (in mice) | Half-life (T1/2) | 6.4 | h |

| ERD-3111 (in mice) | Cmax (at 3 mg/kg oral dosing) | 260 | ng/mL |

| ERD-3111 (in mice) | AUC (at 3 mg/kg oral dosing) | 3366 | h*ng/mL |

| ERD-3111 (in mice) | Oral bioavailability | 42 | % |

| ERD-3327 | ERα degradation DC50 | 3.8 ± 0.6 | nM |

| ERD-3327 | ERα degradation Dmax | 107 ± 4 | % |

Note: The data above pertains to related compounds (ERD-3111 and ERD-3327) and not directly to this compound, but it provides context regarding the potential applications of similar compounds .

Case Studies

The provided documents do not include detailed case studies specifically for this compound. However, the following points can be inferred from the search results:

- ERD-3111 in Breast Cancer Treatment : Preclinical studies with ERD-3111 have shown promising results in inhibiting the growth of breast cancers with both wild-type and mutated estrogen receptors in mice . This suggests a potential application in treating breast cancer, especially in cases where the cancer has progressed despite prior endocrine therapies .

- Paroxetine Synthesis : The use of 4-arylpiperidine-3-carbinols (derived from oxopiperidine carboxylates) in the synthesis of paroxetine indicates an application in the pharmaceutical industry for producing antidepressants and treatments for Parkinson's disease .

Mecanismo De Acción

The mechanism of action of (3R)-6-Oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering the enzyme’s activity and influencing metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

(3R)-6-Oxopiperidine-2-carboxylic acid: Similar structure but with the ketone group at the 2-position.

(3S)-6-Oxopiperidine-3-carboxylic acid: Stereoisomer with the opposite configuration at the 3-position.

Piperidine-3-carboxylic acid: Lacks the ketone group at the 6-position.

Uniqueness

(3R)-6-Oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of stereospecific drugs and in studies of chiral recognition in biological systems .

Actividad Biológica

(3R)-6-Oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, receptor interactions, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a ketone group at the 6-position and a carboxylic acid at the 3-position. The molecular formula is , indicating it possesses both polar and non-polar characteristics, which may influence its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including this compound. For instance, a study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin . The mechanism of action appears to involve apoptosis induction and modulation of cell signaling pathways related to cancer proliferation.

Table 1: Cytotoxicity of Piperidine Derivatives

2. Receptor Interactions

The compound has been identified as a ligand for various receptors, including muscarinic acetylcholine receptors. Activation of these receptors is linked to processes such as cell proliferation and resistance to apoptosis, which are crucial in cancer biology . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance receptor affinity and selectivity.

3. Anti-inflammatory and Antioxidant Properties

In addition to its anticancer activity, this compound has been reported to possess anti-inflammatory and antioxidant properties. These effects may contribute to its therapeutic potential in conditions characterized by oxidative stress and inflammation .

Case Study: Anticancer Efficacy

A recent investigation focused on the synthesis and biological evaluation of various piperidine derivatives, including this compound. The study employed MTT assays to assess cell viability in human multiple myeloma RPMI 8226 cells. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .

Table 2: Biological Evaluation of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3R)-6-Oxopiperidine-3-carboxylic | RPMI 8226 | TBD | Induction of apoptosis |

| Other Piperidine Derivatives | RPMI 8226 | TBD | Various mechanisms |

Propiedades

IUPAC Name |

(3R)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUSLUUMWDITR-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426408-55-0 | |

| Record name | (3R)-6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.